N-[(3-chlorophenyl)methyl]-3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
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Description
N-[(3-chlorophenyl)methyl]-3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a useful research compound. Its molecular formula is C21H19ClN4O2S and its molecular weight is 426.92. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of a compound are usually proteins or enzymes in the body that the compound interacts with. Identifying these targets can involve biochemical assays, genetic screens, or computational predictions .
Mode of Action
This refers to how the compound interacts with its target and the biochemical or cellular changes that result. This can involve binding studies, structural biology techniques like X-ray crystallography or cryo-electron microscopy, and functional assays to see how the compound affects the target’s activity .
Biochemical Pathways
The affected pathways are the series of biochemical reactions that are impacted by the compound’s interaction with its target. These can be elucidated using techniques like metabolomics or transcriptomics, which can show changes in the levels of various metabolites or gene transcripts in cells treated with the compound .
Pharmacokinetics
This involves studying how the compound is absorbed, distributed, metabolized, and excreted (ADME) in the body. This can involve in vitro assays, animal studies, and clinical trials. The results can impact the compound’s bioavailability, or how much of the compound actually reaches its target in the body .
Result of Action
This involves studying the downstream effects of the compound’s action at the molecular and cellular level. This can involve a wide range of techniques, from studying changes in cell behavior in culture, to looking at the effects on tissues or whole organisms .
Action Environment
Environmental factors such as temperature, pH, presence of other molecules, and even the microbiome can influence a compound’s action, efficacy, and stability. These factors can be studied in a variety of ways, including in vitro assays under different conditions, animal studies, and observational studies in humans .
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O2S/c1-2-20-23-24-21-19(12-7-13-25(20)21)29(27,28)26(18-10-4-3-5-11-18)15-16-8-6-9-17(22)14-16/h3-14H,2,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPZCAOCZRARPAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C=CC=C2S(=O)(=O)N(CC3=CC(=CC=C3)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.